Allyl piperazine-1-carboxylate hydrochloride
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which Allyl piperazine-1-carboxylate hydrochloride is part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with an allyl group and a carboxylate group attached. The piperazine ring is a six-membered ring containing two nitrogen atoms .Mechanism of Action
Target of Action
Allyl Piperazine-1-carboxylate Hydrochloride, also known as Allyl Piperazine-1-carboxylate HCl, is a derivative of Piperazine . Piperazine is known to have a wide range of biological and pharmaceutical activity . It is used as an anthelmintic agent, primarily targeting roundworm and pinworm . It is also known to be a GABA receptor agonist .
Mode of Action
Piperazine compounds, including this compound, mediate their anthelmintic action by generally paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism . The paralysis is presumably caused by the compound’s action as a GABA receptor agonist .
Biochemical Pathways
It is known that piperazine derivatives can affect various biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of the action of this compound is the paralysis of parasites, such as roundworms and pinworms . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
The piperazine moiety in Allyl piperazine-1-carboxylate hydrochloride is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules
Cellular Effects
. For example, a novel piperazine compound has been shown to induce apoptosis in cancer cells
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. Piperazine derivatives often exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
prop-2-enyl piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-7-12-8(11)10-5-3-9-4-6-10;/h2,9H,1,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYXSELQKMCPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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